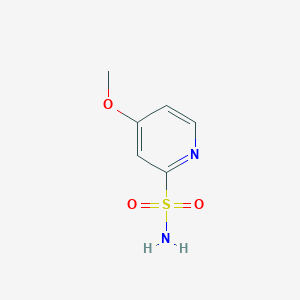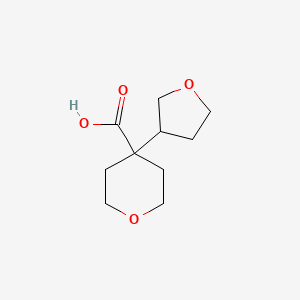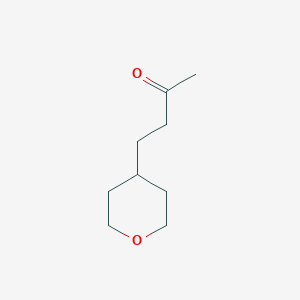![molecular formula C10H13NO3 B13602791 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of methoxy-substituted benzo[d][1,3]dioxole derivatives
Vorbereitungsmethoden
The synthesis of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxybenzo[d][1,3]dioxole.
N-Methylation: The next step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may target microtubules and tubulin, leading to mitotic blockade and apoptosis of cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and biological activity.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-propylmethanamine: The presence of a propyl group can lead to differences in solubility, reactivity, and pharmacological effects.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-isopropylmethanamine: The isopropyl group introduces steric hindrance, which can influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-(6-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H13NO3/c1-11-5-7-3-9-10(14-6-13-9)4-8(7)12-2/h3-4,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
SKWPCEDCHOCACG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(C=C1OC)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)









